molecular formula C32H25N3O4 B4955737 11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4955737
M. Wt: 515.6 g/mol
InChI Key: WGVUHSVAFYEZBA-UHFFFAOYSA-N
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Description

11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a phenylcarbonyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Reactions Analysis

11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic effects . The nitrophenyl group may also contribute to its antioxidant properties by scavenging free radicals.

Comparison with Similar Compounds

Similar compounds include other derivatives of dibenzo[b,e][1,4]diazepin-1-one, such as:

Properties

IUPAC Name

5-benzoyl-6-(4-nitrophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O4/c36-29-20-24(21-9-3-1-4-10-21)19-27-30(29)31(22-15-17-25(18-16-22)35(38)39)34(28-14-8-7-13-26(28)33-27)32(37)23-11-5-2-6-12-23/h1-18,24,31,33H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVUHSVAFYEZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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